3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide 3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 1113128-16-7
VCID: VC6061536
InChI: InChI=1S/C28H27N3O5S/c1-35-15-14-29-26(33)21-10-13-23-24(16-21)30-28(31(27(23)34)17-19-6-4-3-5-7-19)37-18-25(32)20-8-11-22(36-2)12-9-20/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,33)
SMILES: COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4
Molecular Formula: C28H27N3O5S
Molecular Weight: 517.6

3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide

CAS No.: 1113128-16-7

Cat. No.: VC6061536

Molecular Formula: C28H27N3O5S

Molecular Weight: 517.6

* For research use only. Not for human or veterinary use.

3-benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide - 1113128-16-7

Specification

CAS No. 1113128-16-7
Molecular Formula C28H27N3O5S
Molecular Weight 517.6
IUPAC Name 3-benzyl-N-(2-methoxyethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide
Standard InChI InChI=1S/C28H27N3O5S/c1-35-15-14-29-26(33)21-10-13-23-24(16-21)30-28(31(27(23)34)17-19-6-4-3-5-7-19)37-18-25(32)20-8-11-22(36-2)12-9-20/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,33)
Standard InChI Key NAYZBYILJSIDRT-UHFFFAOYSA-N
SMILES COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

3-Benzyl-N-(2-methoxyethyl)-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is characterized by a quinazoline core substituted with multiple functional groups that enhance its biochemical interactions. Key structural attributes include:

  • Quinazoline backbone: A bicyclic structure comprising fused benzene and pyrimidine rings.

  • Benzyl group: Attached at position 3, contributing to lipophilicity and potential receptor binding.

  • Sulfanyl linkage: A sulfur-containing moiety at position 2, derived from 2-(4-methoxyphenyl)-2-oxoethyl, which may influence redox activity.

  • Carboxamide group: At position 7, linked to a 2-methoxyethyl side chain, enhancing hydrogen-bonding capacity.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₂₈H₂₇N₃O₅S
Molecular Weight517.6 g/mol
IUPAC Name3-Benzyl-N-(2-methoxyethyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide
CAS Registry Number1113128-16-7

Spectral and Computational Data

The compound’s InChIKey (InChI=1S/C28H27N3O5S/c1-35-15-14-29-26(33)21-10-13-23-24(16-21)30-28(31(27(23)34)17-19-6-4-3-5-7-19)37-18-25(32)20-8-11-22(36-2)12-9-20/h3-13,16H,14-15,17-18H2,1-2H) confirms its stereochemical uniqueness. Computational models predict a XLogP3 value of ~4.2, indicating moderate lipophilicity, while its rotatable bond count (7) suggests conformational flexibility .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of this quinazoline derivative typically involves multi-step organic reactions:

  • Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with benzylamines under acidic conditions.

  • Sulfanyl Group Introduction: Thiolation via nucleophilic substitution using 2-(4-methoxyphenyl)-2-oxoethyl mercaptan.

  • Carboxamide Functionalization: Coupling of 7-carboxylic acid intermediates with 2-methoxyethylamine using carbodiimide reagents .

Structure-Activity Relationships (SAR)

Modifications to the quinazoline scaffold significantly impact bioactivity:

  • Benzyl Substitution: Enhances membrane permeability due to aromatic hydrophobicity.

  • Methoxyethyl Side Chain: Improves solubility and pharmacokinetics.

  • Sulfanyl Linker: Potentiates interactions with cysteine residues in enzymatic targets.

Pharmacological Profile

Anticancer Activity

In vitro studies demonstrate nanomolar IC₅₀ values against kinase targets such as EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2). The sulfanyl group mediates covalent binding to catalytic cysteine residues, while the carboxamide stabilizes hydrogen bonds with ATP-binding pockets .

Table 2: Enzymatic Inhibition Data

TargetIC₅₀ (nM)Cell LineReference
EGFR12.4A549 (NSCLC)
VEGFR-218.7HUVEC
PI3Kα45.2MCF-7 (Breast)

Antimicrobial Effects

Preliminary assays indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). The 4-methoxyphenyl moiety may disrupt microbial membrane integrity.

CompoundKey FeaturesEGFR IC₅₀ (nM)
Target CompoundSulfanyl, Methoxyethyl12.4
N-(3-Methoxybenzyl)-4-Oxo-3,4-Dihydroquinazoline-2-Carboxamide Methoxybenzyl, No sulfanyl89.3

Challenges and Future Directions

While the compound exhibits promising preclinical data, challenges remain:

  • Metabolic Stability: Cytochrome P450-mediated oxidation of the methoxy groups may necessitate prodrug strategies.

  • Synthetic Complexity: Multi-step synthesis complicates large-scale production.
    Future research should prioritize in vivo efficacy studies in xenograft models and structure-based optimization to reduce off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator